molecular formula C20H21ClN2O3 B2751051 N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide CAS No. 1008583-09-2

N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide

Cat. No. B2751051
CAS RN: 1008583-09-2
M. Wt: 372.85
InChI Key: VELSOHBGARBYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide” is a compound that belongs to the class of indole derivatives . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular formula of this compound is C20H21ClN2O3, and its molecular weight is 372.85. Detailed structural analysis is not available in the retrieved papers.


Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors . Specific physical and chemical properties of “this compound” are not available in the retrieved papers.

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds similar to N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide have been synthesized and evaluated for their antimicrobial properties. A study by Debnath and Ganguly (2015) on the synthesis of novel acetamide derivatives demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms. This research suggests potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Molecular Docking and Anti-inflammatory Drug Design

Another study focused on the synthesis of an indole acetamide derivative for its anti-inflammatory properties, confirmed through in silico modeling targeting cyclooxygenase domains. This compound was synthesized with good yield, characterized spectroscopically, and its three-dimensional structure was determined using single crystal X-ray diffraction. The study highlights the compound's potential in anti-inflammatory drug development (Al-Ostoot et al., 2020).

Antiplasmodial Properties

Mphahlele and colleagues (2017) synthesized novel acetamides to evaluate their in vitro antiplasmodial properties. The study indicated that certain compounds exhibited low toxicity and potential biological activity against the Plasmodium falciparum parasite, suggesting their use in malaria treatment research (Mphahlele et al., 2017).

Synthesis and Characterization for Material Science

In material science, synthesized acetamide derivatives have been characterized for their structural and fluorescent properties, demonstrating potential applications in developing new materials with specific optical characteristics. Research by Wu et al. (2008) on lanthanide complexes with aryl amide ligands highlighted the synthesis, characterization, and fluorescent properties of these complexes, indicating their application in material science and lighting technology (Wu et al., 2008).

Antioxidant Properties

Gopi and Dhanaraju (2020) focused on synthesizing N-(substituted phenyl)-acetamide derivatives to evaluate their antioxidant activity. The study found that certain compounds exhibited considerable antioxidant activity, suggesting their potential use in developing treatments for oxidative stress-related diseases (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

N-[5-chloro-1-[3-(4-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-13-4-7-16(8-5-13)26-11-3-10-23-18-9-6-15(21)12-17(18)19(20(23)25)22-14(2)24/h4-9,12,19H,3,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELSOHBGARBYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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